KB Src 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

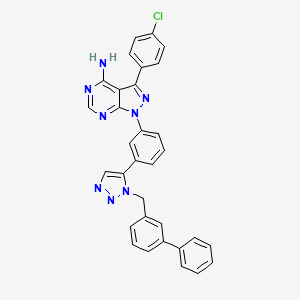

KB SRC 4 is a selective and potent c-Src inhibitor with antitumor activity that inhibits the growth of cancer cells . It is highly selective for c-Src, with a Kd of 86 nM and a Ki of 44 nM . It does not inhibit c-Abl at concentrations up to 125 μM .

Molecular Structure Analysis

The molecular formula of KB SRC 4 is C32H23ClN8 . The exact mass is 554.17 g/mol .

Chemical Reactions Analysis

KB SRC 4 is a highly selective c-Src inhibitor . The Kd for c-Src (86 nM) is consistent with the Ki obtained in the biochemical activity assay . It exhibits selectivity among Src family members, with >2-fold selectivity over both Lck and Fgr, 8-fold selectivity over c-Yes, and >40-fold selectivity over Lyn, Hck, and Fyn .

Physical And Chemical Properties Analysis

KB SRC 4 is an off-white solid . Its molecular weight is 555.03 g/mol . The solubility of KB SRC 4 is <11.1mg/ml in DMSO .

Relevant Papers

I found one relevant paper titled “Development of a highly selective c-Src kinase inhibitor” by Brandvold KR, et al . This paper might provide more detailed information about KB SRC 4.

Applications De Recherche Scientifique

c-Src Inhibition

KB Src 4 is a potent and selective c-Src inhibitor with a K_i value of 44 nM . It does not inhibit c-Abl at concentrations up to 125 μM . This makes it a valuable tool in research involving c-Src, a protein tyrosine kinase involved in the regulation of various cellular processes.

Selectivity Among Src Family Members

KB Src 4 exhibits selectivity among Src family members. The K_d values are 86, 160, 240, 720, 3200, 4400, and >40,000 nM for c-Src, Lck, Fgr, Yes, Lyn, Hck and Fyn respectively . This selectivity can be useful in studies aiming to understand the specific roles of these kinases.

Inhibition of Cell Growth in 4T1 Mammary Carcinoma Tumor Cells

KB Src 4 significantly inhibits cell growth in 4T1 mammary carcinoma tumor cells . This suggests potential applications in cancer research, particularly in the study of breast cancer.

Part of Compound Libraries

KB Src 4 is also offered as part of various compound libraries such as the Tocriscreen 2.0 Max, Tocriscreen Kinase Inhibitor Library and Tocriscreen Antiviral Library . These libraries are used in high-throughput screening for drug discovery and other research applications.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIZYQVRKSWIFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KB Src 4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)